molecular formula C6H12N2O3 B114243 (2R)-2-[(2-azaniumylacetyl)amino]butanoate CAS No. 149751-70-2

(2R)-2-[(2-azaniumylacetyl)amino]butanoate

Cat. No. B114243
M. Wt: 160.17 g/mol
InChI Key: XHUWGEILXFVFMR-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(2-azaniumylacetyl)amino]butanoate, also known as AABA, is an amino acid derivative that has been extensively studied in the field of biochemistry and pharmacology. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (2R)-2-[(2-azaniumylacetyl)amino]butanoate is related to its chemical structure. (2R)-2-[(2-azaniumylacetyl)amino]butanoate is a derivative of the amino acid L-2-aminobutyric acid, and it contains an acetyl group and an amino group. The acetyl group can undergo hydrolysis, releasing acetate ions, while the amino group can undergo deamination, releasing ammonia. These reactions can occur in the presence of specific enzymes, and the resulting products can provide valuable information about enzyme activity and function.

Biochemical And Physiological Effects

(2R)-2-[(2-azaniumylacetyl)amino]butanoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (2R)-2-[(2-azaniumylacetyl)amino]butanoate has also been found to have antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells. Additionally, (2R)-2-[(2-azaniumylacetyl)amino]butanoate has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2R)-2-[(2-azaniumylacetyl)amino]butanoate in lab experiments is its well-established synthesis method. This allows for the production of large quantities of (2R)-2-[(2-azaniumylacetyl)amino]butanoate for research purposes. Additionally, (2R)-2-[(2-azaniumylacetyl)amino]butanoate is a relatively stable compound and can be stored for extended periods without significant degradation. However, one limitation of using (2R)-2-[(2-azaniumylacetyl)amino]butanoate in lab experiments is its limited solubility in water. This can make it difficult to use in certain assays or experiments that require aqueous solutions.

Future Directions

There are several future directions for the study of (2R)-2-[(2-azaniumylacetyl)amino]butanoate. One area of research is the study of its potential as a therapeutic agent. (2R)-2-[(2-azaniumylacetyl)amino]butanoate has been shown to have antioxidant and anti-inflammatory effects, which could make it a potential treatment for various diseases. Additionally, the study of (2R)-2-[(2-azaniumylacetyl)amino]butanoate as a substrate for enzymes could provide valuable information about enzyme activity and function. Finally, the development of new synthesis methods for (2R)-2-[(2-azaniumylacetyl)amino]butanoate could provide a more efficient and cost-effective way to produce this compound for research purposes.
Conclusion:
In conclusion, (2R)-2-[(2-azaniumylacetyl)amino]butanoate is a well-studied amino acid derivative that has various biochemical and physiological effects. Its synthesis method is well-established, and it has been found to be a valuable substrate for enzyme kinetics studies. (2R)-2-[(2-azaniumylacetyl)amino]butanoate has potential as a therapeutic agent, and future research in this area could provide valuable insights into its biological activity. Overall, (2R)-2-[(2-azaniumylacetyl)amino]butanoate is a valuable compound for scientific research and has numerous potential applications in the field of biochemistry and pharmacology.

Synthesis Methods

(2R)-2-[(2-azaniumylacetyl)amino]butanoate is synthesized through a specific method that involves the reaction between L-2-aminobutyric acid and acetyl chloride. The reaction takes place in the presence of a catalyst and results in the formation of (2R)-2-[(2-azaniumylacetyl)amino]butanoate. This synthesis method has been well-established and is widely used in the production of (2R)-2-[(2-azaniumylacetyl)amino]butanoate for research purposes.

Scientific Research Applications

(2R)-2-[(2-azaniumylacetyl)amino]butanoate has been extensively studied in the field of biochemistry and pharmacology. Its primary application is in the research of enzyme kinetics and the study of the mechanism of action of various enzymes. (2R)-2-[(2-azaniumylacetyl)amino]butanoate is often used as a substrate for enzymes, and its reaction with enzymes can provide valuable information about enzyme activity and function.

properties

CAS RN

149751-70-2

Product Name

(2R)-2-[(2-azaniumylacetyl)amino]butanoate

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

(2R)-2-[(2-azaniumylacetyl)amino]butanoate

InChI

InChI=1S/C6H12N2O3/c1-2-4(6(10)11)8-5(9)3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1

InChI Key

XHUWGEILXFVFMR-SCSAIBSYSA-N

Isomeric SMILES

CC[C@H](C(=O)[O-])NC(=O)C[NH3+]

SMILES

CCC(C(=O)[O-])NC(=O)C[NH3+]

Canonical SMILES

CCC(C(=O)[O-])NC(=O)C[NH3+]

synonyms

Butanoic acid, 2-[(aminoacetyl)amino]-, (2R)- (9CI)

Origin of Product

United States

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